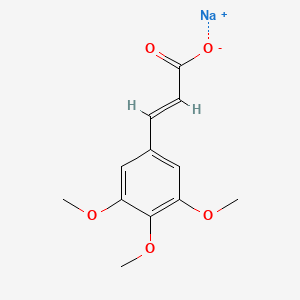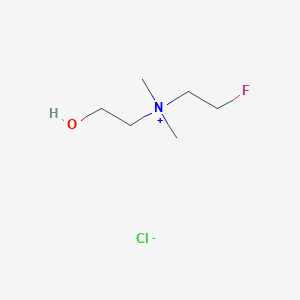
4-Methoxy-D3-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-D3-benzaldehyde, also known as 4-(Methoxy-d3)benzaldehyde, is a deuterated form of 4-Methoxybenzaldehyde. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the aldehyde group (-CHO). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-D3-benzaldehyde can be synthesized through the reaction of iodomethane-D3 with 4-Hydroxybenzaldehyde. This reaction typically involves the use of a base such as sodium hydroxide in a solvent like methanol, followed by refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and standard organic synthesis techniques to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-D3-benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-D3-benzoic acid.
Reduction: 4-Methoxy-D3-benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
4-Methoxy-D3-benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-D3-benzaldehyde involves its interaction with cellular components. For instance, it has been shown to disrupt cellular antioxidation systems in fungi, targeting enzymes like superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and inhibition of fungal growth . In medicinal chemistry, it acts as a fragment for synthesizing multi-target directed ligands, which can interact with multiple molecular targets involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde:
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Chlorobenzaldehyde: Contains a chlorine atom instead of a methoxy group.
4-Nitrobenzaldehyde: Contains a nitro group instead of a methoxy group.
Uniqueness
4-Methoxy-D3-benzaldehyde is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
4-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1147648.png)



